6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features:
- Position 1: 4-Fluorophenyl group, enhancing hydrophobic interactions and metabolic stability .
- Position 4: Trifluoromethyl (CF₃) group, contributing to electron-withdrawing effects and improved ligand-receptor binding .
- Position 6: 3,4-Dimethylphenyl group, which modulates steric bulk and lipophilicity.
The molecular formula is C₂₁H₁₆F₄N₃ (calculated molecular weight: 386.37 g/mol).
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3/c1-12-3-4-14(9-13(12)2)19-10-18(21(23,24)25)17-11-26-28(20(17)27-19)16-7-5-15(22)6-8-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWZGCGUIXYHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123964 | |
| Record name | 6-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011398-62-1 | |
| Record name | 6-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011398-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, with CAS Number 1011398-62-1 and molecular formula C21H15F4N3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H15F4N3 |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1011398-62-1 |
The compound's biological activity primarily revolves around its interaction with various protein kinases. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit inhibitory effects on critical kinases involved in disease pathways, particularly those relevant to cancer and neurodegenerative diseases.
Inhibition Studies
In a study evaluating several pyrazolo[3,4-b]pyridine derivatives, it was found that compounds with similar structures to this compound showed varying degrees of inhibition on specific kinases:
- DYRK1A : IC50 = 11 µM
- CDK5 : IC50 = 0.41 µM
- GSK-3 : IC50 = 1.5 µM
These results suggest that the compound may be a promising lead in drug development for conditions like Alzheimer's disease due to its selective inhibition profile .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The trifluoromethyl group is believed to enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cell proliferation and survival pathways.
Case Study 1: Neuroprotection
A study conducted on neuroprotective effects demonstrated that certain derivatives of pyrazolo[3,4-b]pyridine could prevent neuronal cell death in vitro. The mechanism was linked to the inhibition of GSK-3, which is often hyperactive in neurodegenerative diseases .
Case Study 2: Cancer Cell Lines
In vitro testing against various cancer cell lines revealed that the compound exhibited cytotoxicity, particularly against breast and lung cancer cells. The results indicated that the compound could induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Activity
Key Observations:
Position 1 :
- 4-Fluorophenyl is common (e.g., GLPG2737 , EN300-231423 ), suggesting its role in target binding.
- Substitution with 2-fluorophenyl () reduces molecular symmetry and may alter binding kinetics .
Position 4 :
- CF₃ groups (Target Compound, 36 ) enhance electron-deficient character, improving interactions with hydrophobic enzyme pockets.
- Methoxy-bipiperidinyl (GLPG2737 ) introduces solubility but reduces metabolic stability.
3,4-Dimethylphenyl (Target Compound) balances lipophilicity and steric effects, likely optimizing membrane permeability.
Q & A
Q. Advanced
- Molecular Docking : Compare docking scores of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to predict binding interactions .
- Comparative Bioassays : Synthesize derivatives with systematic substituent variations (e.g., methyl, cyclopropyl) and test in kinase panels .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Meta-analysis : Pool data from independent studies to identify trends (e.g., potency vs. logP).
- Assay Validation : Confirm compound integrity (HPLC purity >95%) and standardized protocols (e.g., ATP concentration in kinase assays) .
What strategies address solubility challenges in in vitro testing?
Q. Advanced
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance aqueous solubility .
What computational approaches predict binding modes with target enzymes?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100+ ns to assess stability.
- Free-Energy Perturbation (FEP) : Quantify substituent effects (e.g., trifluoromethyl vs. methyl) on binding affinity .
How to evaluate metabolic stability and enhance it via structural modifications?
Q. Advanced
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify half-life (t½) via LC-MS.
- Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions .
What models are suitable for preliminary toxicity profiling?
Q. Advanced
- In Vitro : HepG2 cell viability assays (MTT/WST-1) and hERG channel inhibition screening.
- In Vivo : Acute toxicity studies in rodents (LD₅₀ determination) .
How does crystallographic data inform conformational stability?
Advanced
X-ray diffraction reveals intramolecular interactions (e.g., π-π stacking between fluorophenyl and pyridine rings) that stabilize the planar conformation. Bond angles (e.g., 120° for sp² carbons) confirm minimal steric strain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
